2-Amino-2-(2-nitrophenyl)acetic acid
Overview
Description
2-Amino-2-(2-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Transition Metal Complexes : Ikram et al. (2015) synthesized Schiff base ligands using amino acids, including 2-Amino-2-(2-nitrophenyl)acetic acid derivatives, for transition metal complexation, exploring their antioxidant and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Chemical Synthesis and Reactions
- Hydroxyl Protecting Group : Daragics and Fügedi (2010) reported the use of this compound as a precursor for creating a new hydroxyl protecting group, demonstrating its stability under various transformation conditions (Daragics & Fügedi, 2010).
Medicinal Chemistry Applications
- Synthesis of Indoline Derivatives : Park et al. (2023) developed a method for synthesizing 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, illustrating its application in the synthesis of dihydropaullone, an analog of paullone, and further conversion to indoles and other heterocycles (Park et al., 2023).
Analytical Chemistry and Sensing Applications
- Electrochemical Sensing : Shah et al. (2017) utilized this compound derivatives in the development of an electrochemical sensor for nitro aromatic toxins, demonstrating its application in detecting environmental pollutants (Shah et al., 2017).
Peptide Synthesis
- Protecting Group in Peptide Synthesis : A study by Tun-kyi (1978) explored the use of a protecting group derived from this compound in peptide synthesis, highlighting its selective removal capabilities (Tun-kyi, 1978).
Photolithographic Applications
- Photolabile Protecting Group : DeLisi et al. (2003) introduced a photolabile amino protecting group based on 2-(2-nitrophenyl)propyloxycarbonyl for use in photolithographic solid-phase peptide synthesis, indicating an advancement in peptide array technology (DeLisi, Laursen & Bhushan, 2003).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(2-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also exert similar effects through its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also exert a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Amino-2-(2-nitrophenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules. The presence of the nitro group in this compound can also lead to interactions with reductases, enzymes that catalyze the reduction of nitro groups to amino groups, thereby influencing the compound’s biochemical behavior .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses, potentially through its interactions with transcription factors and other regulatory proteins. Additionally, its impact on cellular metabolism can be observed through changes in the activity of metabolic enzymes and the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The amino group of the compound can form hydrogen bonds with amino acid residues in enzyme active sites, while the nitro group can participate in redox reactions. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in enzyme activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and reductases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, such as amino acids and their derivatives, by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-amino-2-(2-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14/h1-4,7H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBXNGWSHWJBHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622712 | |
Record name | Amino(2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50381-53-8 | |
Record name | Amino(2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.